

physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol

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Compound of Interest

Compound Name: *2-Piperidineethanol, 1-methyl-*

Cat. No.: *B118480*

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An In-depth Technical Guide to 2-(1-methylpiperidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methylpiperidin-2-yl)ethanol is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and an ethanol group at the 2-position. Its chemical structure and properties make it a significant intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug thioridazine.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol, alongside available information on its synthesis and analysis. It is important to note that while its role as a synthetic precursor is established, detailed experimental protocols and direct biological activity data for this specific molecule are limited in publicly available literature.

Physicochemical Properties

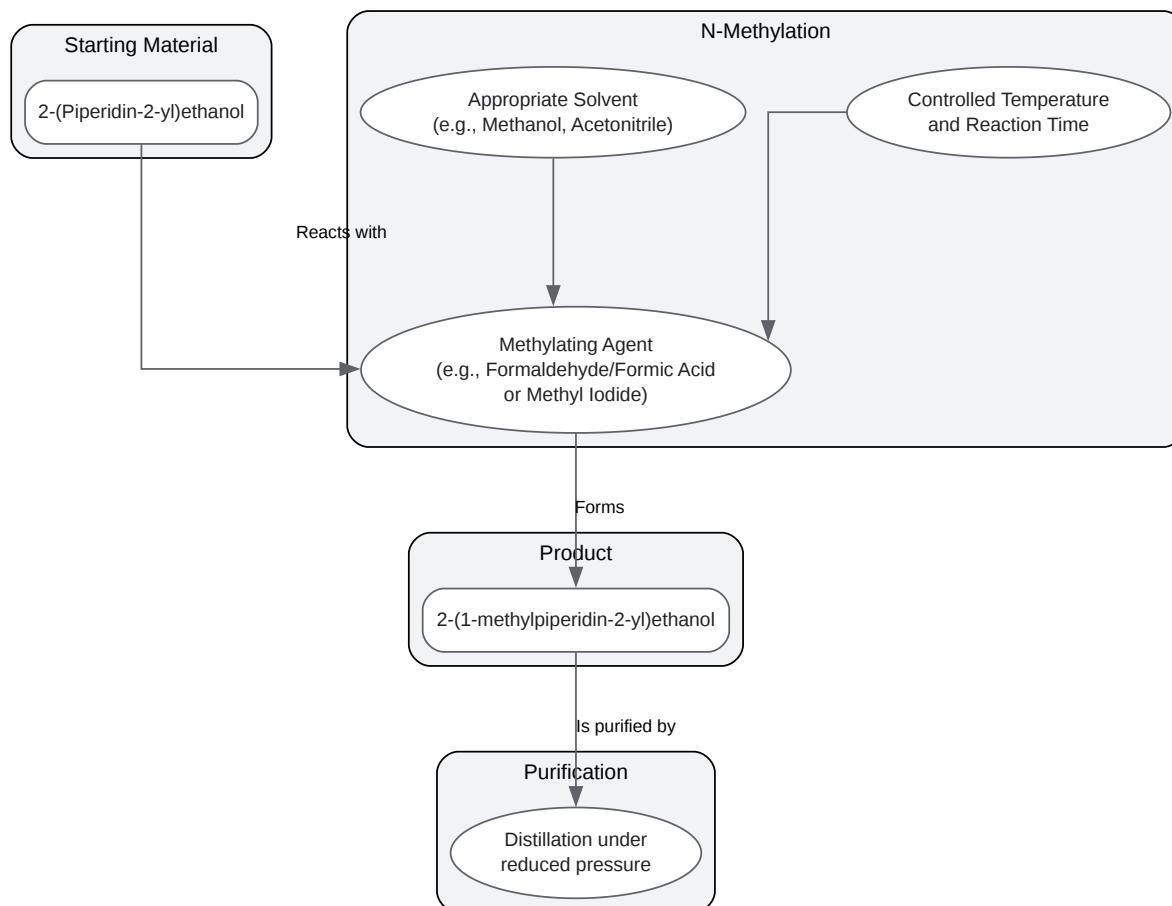
The following table summarizes the key physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol.

Property	Value	Source
IUPAC Name	2-(1-methylpiperidin-2-yl)ethanol	N/A
CAS Number	533-15-3	N/A
Molecular Formula	C ₈ H ₁₇ NO	N/A
Molecular Weight	143.23 g/mol	N/A
Boiling Point	82-84 °C at 19 Torr	N/A
Density	0.98 g/cm ³ (at 20 °C)	N/A
Refractive Index	1.48 (at 20 °C)	N/A
Flash Point	106 °C	N/A
pKa (Predicted)	15.15 ± 0.10	N/A
LogP (Predicted)	0.3 - 1.139 (at 25 °C and pH 6-10.4)	N/A

Synthesis and Purification

Detailed, peer-reviewed experimental protocols for the synthesis of 2-(1-methylpiperidin-2-yl)ethanol are not readily available. However, its synthesis is a key step in the production of thioridazine. The general synthetic approach involves the N-methylation of 2-(piperidin-2-yl)ethanol.

A plausible synthetic workflow, inferred from the synthesis of related compounds, is outlined below.

[Click to download full resolution via product page](#)**Figure 1:** Inferred synthetic workflow for 2-(1-methylpiperidin-2-yl)ethanol.

Purification of the final product would likely be achieved through distillation under reduced pressure to remove unreacted starting materials and byproducts.

Analytical Methods

Specific, validated analytical methods for 2-(1-methylpiperidin-2-yl)ethanol are not detailed in the available literature. However, standard analytical techniques for compounds of this nature would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Would be used to confirm the presence of the N-methyl group (singlet), the protons on the piperidine ring, and the protons of the ethanol side chain. The chemical shifts and coupling patterns would provide detailed structural information.
- ^{13}C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

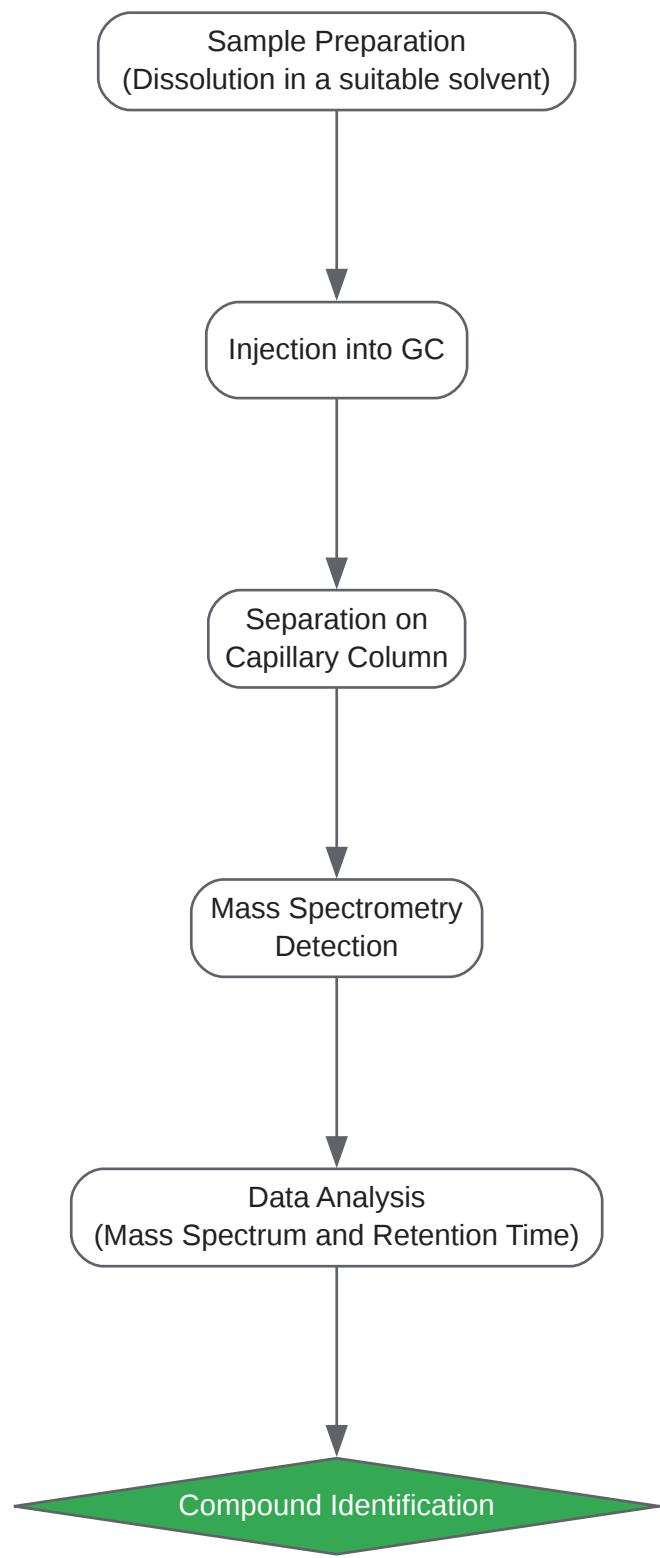
While specific spectral data for 2-(1-methylpiperidin-2-yl)ethanol is not published, the expected chemical shifts can be predicted based on similar structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a suitable method for the separation and identification of 2-(1-methylpiperidin-2-yl)ethanol.

- Gas Chromatography (GC): A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be used to separate the compound from a mixture. The retention time would be a key identifier.
- Mass Spectrometry (MS): Following separation by GC, mass spectrometry would provide a fragmentation pattern unique to the molecule, allowing for its definitive identification and confirmation of its molecular weight.

A general experimental workflow for the analysis of a sample containing 2-(1-methylpiperidin-2-yl)ethanol is depicted below.



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Figure 2: General workflow for GC-MS analysis.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the specific biological activities or the involvement of 2-(1-methylpiperidin-2-yl)ethanol in any signaling pathways. Its primary known biological relevance is as a key intermediate in the synthesis of thioridazine, a phenothiazine antipsychotic that acts as a dopamine D2 receptor antagonist.[\[2\]](#) The pharmacological effects of thioridazine are well-documented, but these cannot be directly attributed to its precursor, 2-(1-methylpiperidin-2-yl)ethanol.

The general effects of ethanol on various intracellular signaling cascades, such as those involving protein kinase A (PKA), protein kinase C (PKC), and others, have been studied. However, these studies focus on ethanol itself and do not provide information on substituted ethanol compounds like 2-(1-methylpiperidin-2-yl)ethanol.

The logical relationship of 2-(1-methylpiperidin-2-yl)ethanol in the synthesis of thioridazine is illustrated in the following diagram.

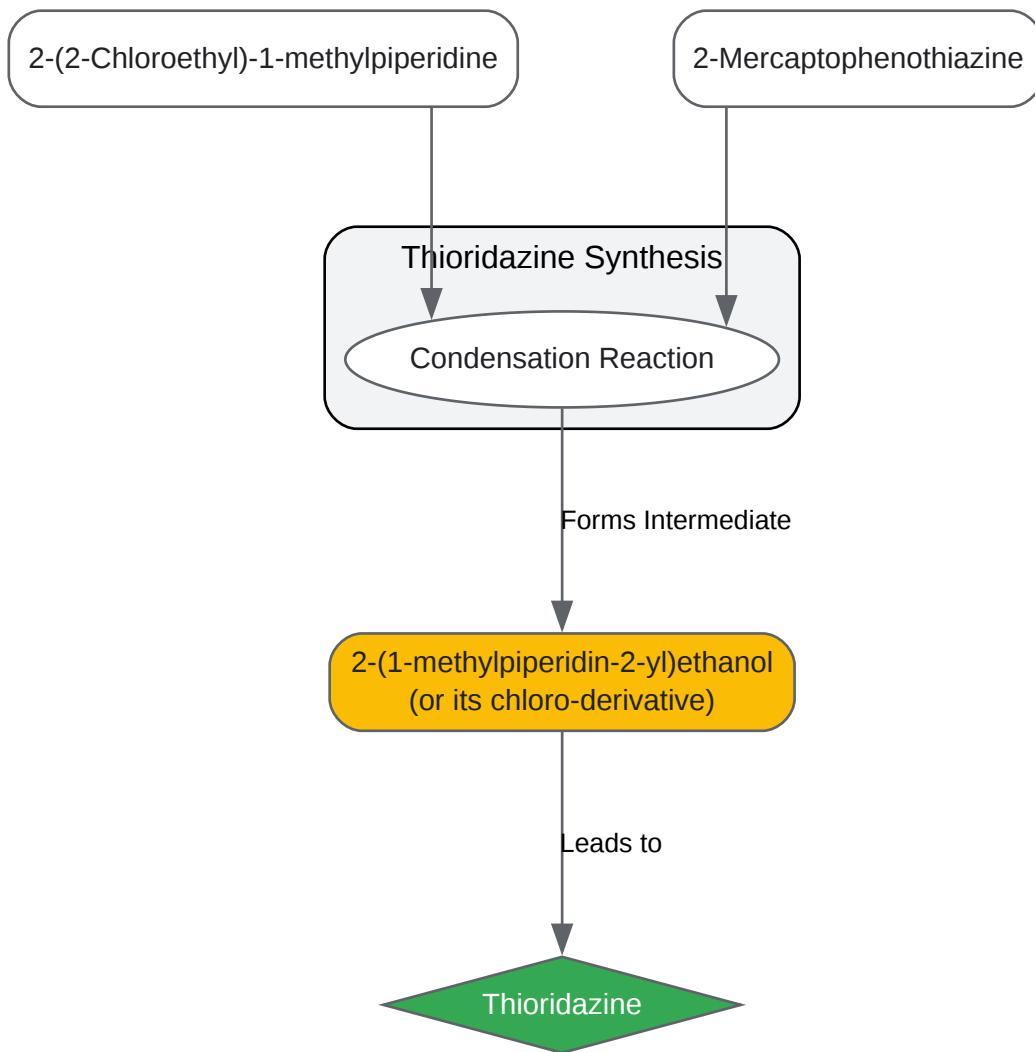
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Figure 3: Role as an intermediate in Thioridazine synthesis.

Conclusion

2-(1-methylpiperidin-2-yl)ethanol is a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of thioridazine. While its fundamental physicochemical properties are documented, there is a notable gap in the publicly accessible literature regarding detailed experimental protocols for its synthesis and analysis, as well as any intrinsic biological activity. Future research could focus on elucidating these aspects to fully characterize this compound and explore its potential applications beyond its current role as a synthetic precursor. Researchers working with this compound should rely on established

methods for similar chemical structures for its handling, analysis, and synthesis, while exercising due caution in the absence of specific validated protocols.

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